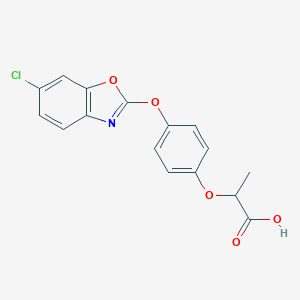
Fenoxaprop
Overview
Description
Fenoxaprop is a post-emergence herbicide primarily used to control annual and perennial grasses. It is a chiral molecule that exists in both R- and S-forms, with this compound-P being the R-isomer. This compound has low aqueous solubility and low volatility. It is not persistent in soils but may persist in water systems under certain conditions .
Mechanism of Action
Target of Action
Fenoxaprop-ethyl, the active form of this compound, primarily targets the enzyme acetyl-CoA carboxylase (ACCase) . ACCase is a key enzyme involved in the first step of fatty acid biosynthesis . In addition, this compound-ethyl also targets Nitric oxide synthase, inducible .
Mode of Action
This compound-ethyl operates by inhibiting the activity of ACCase, thereby suppressing the synthesis of fatty acids in the meristem tissues of grassy weeds . This inhibition disrupts the normal growth and development of the target weeds, leading to their eventual death .
Moreover, this compound-ethyl is a proprietary combination of nitrate and L-arginine that provides beneficial cardiovascular effects of nitrates . The combination of L-arginine with organic nitrates prevents the endothelial cell’s depletion of L-arginine and the associated problem of nitrate tolerance .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fatty acid biosynthesis pathway . By inhibiting ACCase, this compound disrupts this pathway, leading to a deficiency in essential fatty acids and impairing the normal growth and development of the target weeds .
Pharmacokinetics
The degradation of this compound-ethyl in the soil of wheat fields occurred rapidly to moderately with the mean half-life of 11.8 days .
Result of Action
The inhibition of ACCase by this compound leads to a disruption in the normal growth and development of the target weeds . This results in the eventual death of these weeds, thereby effectively controlling their population . In addition, the combination of L-arginine with organic nitrates allows patients to receive the continuous, 24-hour benefit of a potent nitrate product, thus sustaining the desired vasodilation effect .
Action Environment
This compound-ethyl has a low aqueous solubility and a low volatility . Therefore, the action, efficacy, and stability of this compound can be influenced by various environmental factors such as soil type, weather conditions, and the presence of water bodies .
Biochemical Analysis
Biochemical Properties
Fenoxaprop inhibits fatty acid synthesis in grasses by interacting with the enzyme acetyl CoA carboxylase . The inhibition of this enzyme disrupts the normal biochemical reactions in the target grasses, leading to their death .
Cellular Effects
The effects of this compound at the cellular level are primarily due to its impact on fatty acid synthesis. By inhibiting acetyl CoA carboxylase, this compound disrupts lipid biosynthesis, a crucial process for cell membrane formation and function . This can affect various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with acetyl CoA carboxylase. It binds to this enzyme, inhibiting its activity and thereby preventing the synthesis of fatty acids . This leads to a disruption in lipid biosynthesis, affecting cell membrane formation and function .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have a half-life of 1.50 to 2.36 days in wheat plants and soil . Over time, the residues of this compound and its metabolite this compound-P were found to be undetectable in soil, wheat grain, and stem at harvest time . This suggests that this compound degrades over time and does not have long-term effects on cellular function .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are not readily available, it is generally understood that the effects of herbicides can vary with dosage. Higher doses may lead to toxic or adverse effects. This compound has been suggested to be safe for use in wheat crops with an appropriate dosage and application .
Metabolic Pathways
This compound is metabolized primarily through hydrolysis to this compound-P . This metabolic pathway involves the breakdown of this compound, potentially interacting with various enzymes and cofactors .
Transport and Distribution
Given its role as a herbicide, it is likely that it is transported to the sites where it can inhibit the enzyme acetyl CoA carboxylase, disrupting fatty acid synthesis .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Given its mechanism of action, it is likely that it localizes to the sites of fatty acid synthesis within the cell .
Preparation Methods
Fenoxaprop-P-ethyl, the active form of this compound, is synthesized through a series of chemical reactions. The synthetic route involves the esterification of ®-2-[4-(6-chlorobenzoxazol-2-yloxy) phenoxy]propionic acid with ethanol. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid under reflux conditions . Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) to ensure the chemical and enantiomeric purity of the product .
Chemical Reactions Analysis
Fenoxaprop undergoes several types of chemical reactions, including:
Hydrolysis: This compound-P-ethyl is hydrolyzed to this compound-P, which is the active form of the compound.
Oxidation: This reaction can occur under specific conditions, leading to the formation of various metabolites.
Reduction: Although less common, reduction reactions can also occur, altering the chemical structure of this compound.
Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of new compounds.
Common reagents used in these reactions include water for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed from these reactions are typically more polar and less toxic than the parent compound .
Scientific Research Applications
Fenoxaprop has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying chiral separations and enantiomeric purity.
Biology: this compound is employed in studies related to plant physiology and herbicide resistance mechanisms.
Medicine: Although not directly used in medicine, its mechanism of action provides insights into lipid synthesis inhibition, which can be relevant for developing new therapeutic agents.
Comparison with Similar Compounds
Fenoxaprop belongs to the aryloxyphenoxypropionate class of herbicides, which also includes compounds like sethoxydim, clethodim, and pinoxaden. Compared to these similar compounds, this compound is unique in its chiral nature and specific inhibition of the R-isomer . Other similar compounds include:
Sethoxydim: Another ACCase inhibitor used for controlling grass weeds.
Clethodim: Known for its effectiveness against a broad spectrum of grass species.
Pinoxaden: A newer herbicide with a similar mode of action but different chemical structure.
This compound’s uniqueness lies in its specific isomeric form and its application in a wide range of crops, making it a versatile and valuable herbicide in agricultural practices .
Properties
IUPAC Name |
2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO5/c1-9(15(19)20)21-11-3-5-12(6-4-11)22-16-18-13-7-2-10(17)8-14(13)23-16/h2-9H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPOHAUSNPTFAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058224 | |
| Record name | Fenoxaprop | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95617-09-7 | |
| Record name | Fenoxaprop | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95617-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenoxaprop [ANSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095617097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenoxaprop | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (RS)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid, (RS)-2-[4-(6-chlorobenzoxazol-2-yloxy)phenoxy]propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENOXAPROP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMB74WE9LB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



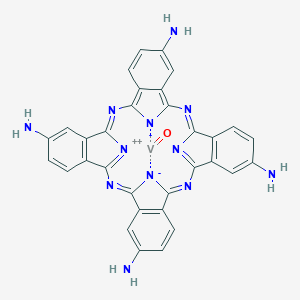


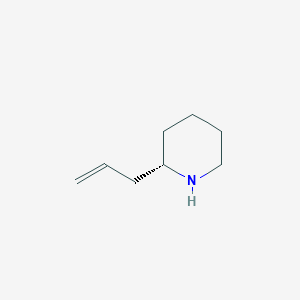





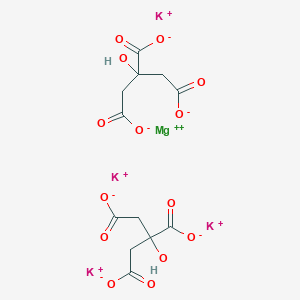

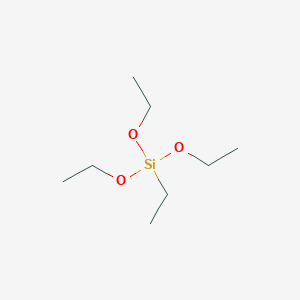
![6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B166840.png)
